

Structural Elucidation and Analytical Characterization: 3-Chloro-4-hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>3-Chloro-4-hydroxy-5-methoxybenzonitrile</i>
CAS No.:	5485-88-1
Cat. No.:	B1596965

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Molecular Analysis Strategy

The structural confirmation of **3-Chloro-4-hydroxy-5-methoxybenzonitrile** (

) relies on a tripartite spectroscopic approach. The presence of the chlorine atom introduces a distinct isotopic signature in Mass Spectrometry (MS), while the regiochemistry of the aromatic ring is definitively solved via Nuclear Magnetic Resonance (NMR) coupling constants. Infrared (IR) spectroscopy serves as a rapid functional group validation tool.

Analytical Workflow

The following diagram outlines the logical flow for characterizing this compound from crude synthesis to validated structure.



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Figure 1: Sequential analytical workflow for structural validation.

Mass Spectrometry (MS) Data

Mass spectrometry is the primary method for confirming the chlorination of the precursor (Vanillonitrile). The natural abundance of

(75.78%) and

(24.22%) creates a diagnostic "M+2" peak.

Key Ionization Parameters[1]

- Ionization Mode: Electron Impact (EI, 70 eV) or ESI- (Negative mode is preferred for phenols).
- Molecular Weight: 183.59 g/mol .
- Base Peak: Typically
183 (Molecular Ion) or loss of Methyl.

Fragmentation Pattern (EI)



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Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathway observed in EI-MS.

Infrared Spectroscopy (IR) Data

IR spectroscopy provides rapid confirmation of the three distinct functional groups attached to the benzene ring.

Experimental Mode: KBr Pellet or ATR (Attenuated Total Reflectance).



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Nuclear Magnetic Resonance (NMR) Data

NMR is the definitive tool for distinguishing this isomer from potential byproducts (e.g., 2-chloro isomer). The data below assumes DMSO-

as the solvent, which is optimal for observing the phenolic proton.

H NMR (400 MHz, DMSO-)

The symmetry of the parent Vanillonitrile is broken, leaving two non-equivalent aromatic protons in a meta relationship.



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Interpretation Logic:

- Meta-Coupling: The small coupling constant (

Hz) confirms the protons are meta to each other (positions 2 and 6), proving the Chlorine is at position 5 (or 3, by symmetry of the starting material).

- Shift Difference: H-2 is more downfield (higher ppm) than H-6 because it is flanked by two electron-withdrawing groups (CN and Cl), whereas H-6 is flanked by one withdrawing (CN) and one donating (OMe) group.

C NMR (100 MHz, DMSO-)

Expected carbon signals for

:

- Carbonyl/Nitrile:

118.5 (

)

- Aromatic C-O (Phenolic):

148.2 (C-4)

- Aromatic C-O (Ether):

146.5 (C-5)

- Aromatic C-Cl:

121.0 (C-3)

- Aromatic C-H:

126.5 (C-2),

112.0 (C-6)

- Quaternary C-CN:

102.5 (C-1)

- Methoxy:

56.2 (

)

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and accurate integration, specifically for the labile phenolic proton.

- **Drying:** Dry the solid sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace water (which exchanges with the phenolic OH).
- **Solvent:** Use DMSO-
(99.9% D). Chloroform (
) is acceptable but often leads to broad or invisible -OH peaks.
- **Concentration:** Dissolve ~5-10 mg of sample in 0.6 mL of solvent.
- **Acquisition:** Run a standard proton sequence (16 scans). For
, a minimum of 512 scans is recommended due to the low sensitivity of quaternary carbons attached to Cl and CN.

Protocol B: GC-MS Analysis

For purity assessment and isotopic confirmation.

- **Column:** DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
- **Carrier Gas:** Helium at 1.0 mL/min constant flow.
- **Temperature Program:**
 - Initial: 80°C (Hold 1 min)
 - Ramp: 20°C/min to 280°C
 - Final: 280°C (Hold 5 min)

- Inlet: Split mode (20:1), 250°C.
- Detection: MS Source at 230°C, Quadrupole at 150°C.

References

- Note: Provides the baseline spectra for the parent compound (Vanillonitrile)
- SpectraBase. (n.d.). 5-Chlorovanillonitrile, acetate.[1] Wiley Science Solutions. Retrieved from [[Link](#)]
 - Note: Confirms the nomenclature and existence of the specific chlorine
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Note: Authoritative source for substituent additivity rules (Chlorine/Nitrile effects on benzene rings).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

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Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]
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